N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of YM 218 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of YM 218 is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for YM 218 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and quality control.
Chemical Reactions Analysis
YM 218 undergoes several types of chemical reactions, including:
Oxidation: YM 218 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in YM 218.
Substitution: YM 218 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
YM 218 has a wide range of scientific research applications, including:
Mechanism of Action
YM 218 exerts its effects by selectively binding to and antagonizing the vasopressin V1A receptor . This receptor is involved in various physiological processes, including the regulation of blood pressure, kidney function, and social behavior. By blocking the action of vasopressin at this receptor, YM 218 can modulate these processes and provide insights into the role of vasopressin signaling in health and disease .
Comparison with Similar Compounds
YM 218 is unique in its high selectivity and potency as a vasopressin V1A receptor antagonist . Similar compounds include other vasopressin receptor antagonists, such as:
Conivaptan: A non-selective vasopressin receptor antagonist used to treat hyponatremia.
Tolvaptan: A selective vasopressin V2 receptor antagonist used to treat conditions like polycystic kidney disease.
Relcovaptan: Another selective vasopressin V1A receptor antagonist with potential therapeutic applications.
Compared to these compounds, YM 218 offers a unique profile with its high selectivity for the vasopressin V1A receptor, making it a valuable tool for research and potential therapeutic development .
Properties
CAS No. |
387816-81-1 |
---|---|
Molecular Formula |
C35H38F2N4O4 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C35H38F2N4O4/c1-24-28(15-22-45-24)33(43)38-26-11-9-25(10-12-26)34(44)41-21-16-35(36,37)30(29-7-3-4-8-31(29)41)23-32(42)40-19-13-27(14-20-40)39-17-5-2-6-18-39/h3-4,7-12,15,22-23,27H,2,5-6,13-14,16-21H2,1H3,(H,38,43)/b30-23- |
InChI Key |
VDUUABBYYOPFAW-WMMMYUQOSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(/C(=C\C(=O)N4CCC(CC4)N5CCCCC5)/C6=CC=CC=C63)(F)F |
SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(C(=CC(=O)N4CCC(CC4)N5CCCCC5)C6=CC=CC=C63)(F)F |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(C(=CC(=O)N4CCC(CC4)N5CCCCC5)C6=CC=CC=C63)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(Z)-4'-(4,4-difluoro-5-(2-oxo-2-(4-piperidinopiperidino)ethylidene)-2,3,4,5-tetrahydro-1H-1-benzoazepine-1-carbonyl)-2-methyl-3-furanilide hemifumarate 4'-(4,4-difluoro-5-(2-oxo-2-(4-piperidinopiperidino)ethylidene)-2,3,4,5-tetrahydro-1H-1-benzoazepine-1-carbonyl)-2-methyl-3-furanilide YM 218 YM-218 YM218 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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